

Application Notes and Protocols: The Schmidt Reaction of Carboxylic Acids with Hydrazoic Acid

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Compound of Interest		
Compound Name:	Hydrazoic acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schmidt reaction, named after its discoverer Karl Friedrich Schmidt, is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids to primary amines.[1][2] This reaction proceeds via a rearrangement of an acyl azide intermediate, formed in situ from the carboxylic acid and **hydrazoic acid** under acidic conditions, typically with sulfuric acid. The overall transformation results in the loss of the carboxyl group as carbon dioxide and the formation of a primary amine with one fewer carbon atom.[1]

This application note provides a comprehensive overview of the Schmidt reaction of carboxylic acids, including its mechanism, applications in organic synthesis and drug development, detailed experimental protocols, and critical safety considerations.

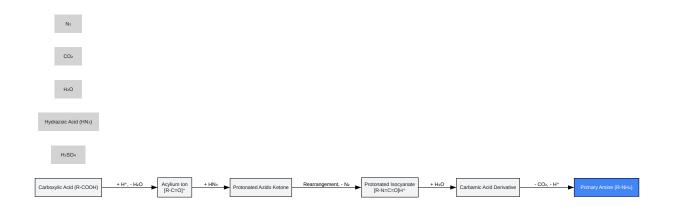
Reaction Mechanism

The mechanism of the Schmidt reaction with carboxylic acids is a well-established process that involves several key steps:[3]

• Protonation and Formation of the Acylium Ion: The reaction is initiated by the protonation of the carboxylic acid by a strong acid, such as sulfuric acid. This is followed by the elimination of a water molecule to form a highly reactive acylium ion.[3]



- Nucleophilic Attack by **Hydrazoic Acid**: The acylium ion is then attacked by the nucleophilic **hydrazoic acid** (HN₃) to form a protonated azido ketone intermediate.
- Rearrangement and Loss of Nitrogen: This intermediate undergoes a rearrangement where the R-group of the carboxylic acid migrates to the nitrogen atom, concurrently with the expulsion of dinitrogen (N₂), a thermodynamically favorable process. This step results in the formation of a protonated isocyanate.
- Hydrolysis to the Amine: The protonated isocyanate is subsequently attacked by water. The
 resulting carbamic acid derivative is unstable and readily decarboxylates to yield the primary
 amine and carbon dioxide.[1]



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Caption: Mechanism of the Schmidt Reaction with Carboxylic Acids.



Applications in Organic Synthesis and Drug Development

The Schmidt reaction provides a direct and efficient method for the synthesis of primary amines from readily available carboxylic acids. This transformation is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.

Key Applications:

- Synthesis of Anilines: Aromatic carboxylic acids can be smoothly converted to their corresponding anilines. This is a crucial transformation in the synthesis of many dyes, polymers, and pharmaceutical intermediates.
- Access to Chiral Amines: When applied to chiral carboxylic acids, the Schmidt reaction can proceed with retention of stereochemistry, providing a route to enantiomerically pure amines.
- Natural Product Synthesis: The reaction has been employed in the total synthesis of various natural products where the introduction of an amino group is a key step.
- Drug Development: The synthesis of various drug molecules and their intermediates utilizes the Schmidt reaction. For instance, it has been applied in the synthesis of the antifungal drug Fluconazole.[4] The reaction's ability to introduce an amino group is fundamental in creating diverse chemical libraries for drug discovery. While not a direct application of the carboxylic acid to amine reaction, related Schmidt-type reactions are used in the synthesis of various heterocyclic compounds with potential antibacterial and antiviral activities.[5][6]

Quantitative Data

The following table summarizes representative examples of the Schmidt reaction with various carboxylic acids, highlighting the reaction conditions and yields.



Carboxyli c Acid	Reagents	Solvent	Temperat ure (°C)	Time (h)	Product	Yield (%)
Benzoic Acid	NaN₃, H₂SO₄	Chloroform	40-50	3	Aniline	~85
4- Methoxybe nzoic Acid	NaN₃, H₂SO₄	Chloroform	45	2	4- Methoxyani line	92
4- Nitrobenzoi c Acid	NaN₃, H₂SO₄	Chloroform	50	4	4- Nitroaniline	75
Phenylacet ic Acid	NaN₃, H₂SO₄	Benzene	55	3	Benzylami ne	80
Adipic Acid	NaN₃, H₂SO₄	-	50-60	2	1,4- Diaminobut ane	70

Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols General Safety Precautions

DANGER: **Hydrazoic acid** is highly toxic, volatile, and explosive. Sodium azide is also highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated chemical fume hood with a blast shield. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves, must be worn at all times. Avoid contact with acids, which liberates toxic **hydrazoic acid** gas. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

Protocol for the Synthesis of Aniline from Benzoic Acid

This protocol describes a representative procedure for the Schmidt reaction of benzoic acid to yield aniline.



Materials:

- Benzoic acid
- Sodium azide (NaN₃)
- Concentrated sulfuric acid (H₂SO₄)
- Chloroform (CHCl₃)
- Sodium hydroxide (NaOH) solution (10% w/v)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser
- Heating mantle with a temperature controller
- Ice bath
- Separatory funnel
- · Rotary evaporator

Procedure:

- Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve benzoic acid (e.g., 5.0 g, 40.9 mmol) in chloroform (30 mL).
- Cooling: Cool the solution in an ice bath to 0-5 °C with stirring.

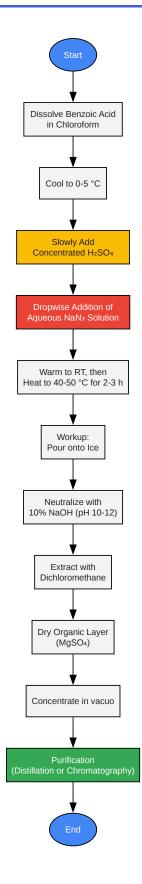
Methodological & Application





- Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (10 mL) to the stirred solution.
 Maintain the temperature below 10 °C during the addition.
- In situ Generation of **Hydrazoic Acid** and Reaction: In a separate beaker, prepare a solution of sodium azide (e.g., 3.2 g, 49.2 mmol) in a minimal amount of water. CAUTION: Handle sodium azide with extreme care. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (N₂ and CO₂) will be observed.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (100 g).
- Basification: Slowly neutralize the acidic solution by adding 10% aqueous sodium hydroxide solution until the pH is approximately 10-12. Perform this step in an ice bath to control the exotherm.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude aniline.
- Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.





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Caption: Experimental Workflow for the Schmidt Reaction.



Spectroscopic Data (Aniline from Benzoic Acid)

- 1 H NMR (CDCl₃, 400 MHz): δ 7.20 (t, J = 7.8 Hz, 2H), 6.79 (t, J = 7.4 Hz, 1H), 6.70 (d, J = 7.8 Hz, 2H), 3.65 (s, 2H, NH₂).
- 13 C NMR (CDCl₃, 100 MHz): δ 146.5, 129.3, 118.6, 115.2.
- IR (thin film, cm⁻¹): 3430, 3350 (N-H stretch), 3050 (aromatic C-H stretch), 1620 (N-H bend), 1600, 1500 (aromatic C=C stretch).
- Mass Spectrometry (EI): m/z (%) = 93 (M+, 100).

Conclusion

The Schmidt reaction of carboxylic acids with **hydrazoic acid** is a highly effective method for the synthesis of primary amines. Its broad applicability and utility in the construction of complex molecules make it an important transformation in the arsenal of synthetic chemists. However, the extreme toxicity and explosive nature of **hydrazoic acid** and its precursors necessitate strict adherence to safety protocols. With proper precautions, the Schmidt reaction can be a safe and valuable tool for researchers in academia and industry, including those in the field of drug development.

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